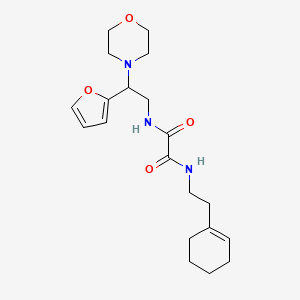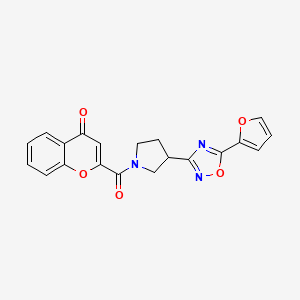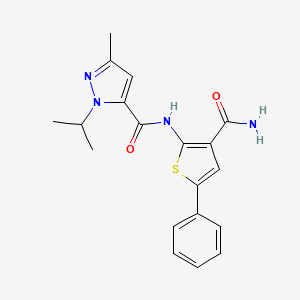![molecular formula C16H16N2O5S B2379217 5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1023845-26-2](/img/structure/B2379217.png)
5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione” is a type of aminothiazole Schiff base ligand . These types of compounds are often designed for various purposes, including as potential bioactive agents .
Synthesis Analysis
The synthesis of similar aminothiazole Schiff base ligands involves reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The yields from these reactions are typically good, ranging from 68-73% .Molecular Structure Analysis
The molecular structure of these ligands is characterized through various analytical, physical, and spectroscopic methods, including FT-IR, UV–Vis, 1 H and 13 C NMR, and MS . The spectral results suggest an octahedral geometry .Chemical Reactions Analysis
The ligands are exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using various methods, including FT-IR, UV–Vis, 1 H and 13 C NMR, and MS . The ligands (S1) and (S2) showed the taking out of a band at 3320 cm –1, which transitioned to a newly formed azomethine v (HC═N) functional group around 1632–1634 cm –1, which indicated that the aldo carbonyl group was condensed with the amine unit of the aminothiazole .Scientific Research Applications
Antimicrobial Activity
The compound’s aminothiazole moiety contributes to its antimicrobial potential. Research has shown that it effectively inhibits the growth of both Gram-positive (e.g., Micrococcus luteus) and Gram-negative (e.g., Escherichia coli) bacterial species. The high activity against these pathogens makes it a promising candidate for novel antimicrobial agents .
Antifungal Properties
In addition to its antibacterial effects, this compound demonstrates antifungal activity. It effectively combats fungal strains such as Aspergillus niger and Aspergillus terreus. These findings highlight its potential as an antifungal agent .
Antioxidant Capacity
The compound exhibits significant antioxidant activity, as assessed by its ability to scavenge free radicals. It shows strong inhibition against the DPPH radical and ferric reducing power. These properties are crucial in combating oxidative stress-related diseases .
Metal Chelation
The ligand forms stable complexes with bivalent metals (cobalt, nickel, copper, and zinc) in a 1:2 ratio. These metal chelates exhibit improved biocompatibility compared to the free ligands. Their octahedral geometry and chelation phenomenon contribute to their potential therapeutic applications .
Medicinal Role Exploration
Researchers have explored the medicinal role of this compound using a combined experimental and theoretical approach. Geometry optimization studies at the M06/6-311G+(d,p) level of density functional theory provide insights into its potential as a metallo-drug. Comparative studies place it between reference drugs and metal chelates in terms of medicinal relevance .
Biological and Industrial Applications
Beyond its antimicrobial and antioxidant properties, further investigations are warranted to explore its potential in other areas. These may include industrial applications (such as catalysis) and biological studies (such as enzyme inhibition or drug delivery systems).
Mechanism of Action
Future Directions
The future directions for this type of compound could involve further exploration of their bioactive properties, as well as the development of more efficient and environmentally friendly synthesis methods . The easy functionalization of the 2-NH 2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .
properties
IUPAC Name |
5-[[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-4-21-9-5-6-11-12(7-9)24-15(18-11)17-8-10-13(19)22-16(2,3)23-14(10)20/h5-8H,4H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINYWPPCKASKSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC(OC3=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2379134.png)
![Ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2379135.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2379136.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2379139.png)

![methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2379141.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)
![N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2379143.png)

![1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt](/img/structure/B2379148.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate](/img/structure/B2379152.png)
![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2379154.png)
